molecular formula C17H16ClNO2S2 B3844444 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol

Cat. No.: B3844444
M. Wt: 365.9 g/mol
InChI Key: LRPKSOPDEKEBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Propanol Moiety: The final step involves the reaction of the intermediate with an epoxide, such as propylene oxide, under basic conditions to form the propanol moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the benzothiazole ring.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified benzothiazole derivatives.

    Substitution: Compounds with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring and chlorophenyl group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

    1-(1,3-Benzothiazol-2-ylsulfanyl)-2-[(4-chlorophenyl)methoxy]ethanol: Similar structure but with an ethanol moiety instead of propanol.

    1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-fluorophenyl)methoxy]propan-2-ol: Similar structure but with a fluorophenyl group instead of chlorophenyl.

    1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-methylphenyl)methoxy]propan-2-ol: Similar structure but with a methylphenyl group instead of chlorophenyl.

Uniqueness: 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol is unique due to the presence of the chlorophenyl group, which can impart specific chemical and biological properties. The combination of the benzothiazole ring and the propanol moiety also contributes to its distinct characteristics.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2S2/c18-13-7-5-12(6-8-13)9-21-10-14(20)11-22-17-19-15-3-1-2-4-16(15)23-17/h1-8,14,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPKSOPDEKEBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(COCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol
Reactant of Route 3
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol
Reactant of Route 6
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.